5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

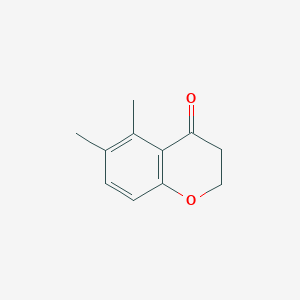

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a dihydrobenzopyran-4-one derivative characterized by methyl substitutions at positions 5 and 6 on the aromatic benzene ring (A-ring) of the benzopyran scaffold (Figure 1). The core structure consists of a fused benzene (A-ring) and a partially saturated pyran (C-ring) system, with a ketone group at position 4. While flavonoids typically feature a 2-phenyl substitution on the C-ring (as in 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one) , this compound lacks the phenyl group, making it structurally distinct.

Properties

IUPAC Name |

5,6-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-4-10-11(8(7)2)9(12)5-6-13-10/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHYWVTVTKSSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OCCC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with methyl vinyl ketone in the presence of a base to form the desired benzopyran structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one features a benzopyran ring system with two methyl groups at positions 5 and 6. This structure contributes to its reactivity and biological properties. The compound is characterized by its molecular formula and a molecular weight of approximately 176.21 g/mol.

Chemistry

In the field of organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, leading to the development of new compounds with diverse functionalities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Conversion to quinones | Quinone derivatives |

| Reduction | Formation of saturated derivatives | Fully saturated benzopyrans |

| Substitution | Introduction of functional groups | Functionalized derivatives |

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects.

Table 2: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Antibiotic development |

| Anticancer | Enzyme inhibition affecting cell proliferation | Cancer therapeutics |

Medical Applications

The therapeutic potential of this compound is currently being explored in various medical contexts. Research efforts are focused on its use as a therapeutic agent in treating diseases such as cancer and cardiovascular conditions.

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

Case Study 2: Cardiovascular Research

Another study explored the compound's role in cardiovascular health by examining its effects on endothelial function. Results suggested that it may enhance nitric oxide production, contributing to vasodilation and improved blood flow.

Industrial Applications

Beyond its biological significance, this compound finds applications in the fragrance and flavoring industries due to its pleasant aromatic properties. Its use in creating synthetic flavors and fragrances highlights its importance in industrial chemistry.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Fragrance | Used as a component in perfumes |

| Flavoring | Employed in food products for flavor enhancement |

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals . In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death .

Comparison with Similar Compounds

Structural Analogues

Key Structural Variations:

Substitution Position: 6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 80859-08-1): Methyl groups at positions 6 and 7 alter electronic distribution and steric effects compared to the 5,6-dimethyl isomer . (S)-2,6-Dimethylchroman-4-one (CAS 185224-25-3): Methyl groups at positions 2 (C-ring) and 6 (A-ring) introduce chirality, impacting biological interactions .

Functional Group Variations: 5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one (CAS 49833-08-1): Hydroxyl and methoxy groups enhance antioxidant activity, typical of flavonoid derivatives . 3-Benzylchroman-4-ones (HIF-4, HIF-13): A benzyl group at position 3 (C-ring) confers anti-cancer activity against BT549 and HeLa cells .

Table 1: Structural and Physicochemical Comparison

*Calculated based on isomer data .

Biological Activity

5,6-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, a compound belonging to the benzopyran class, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- IUPAC Name : 5,6-dimethyl-2,3-dihydrochromen-4-one

The compound's unique substitution pattern contributes to its distinct chemical and biological properties. It is synthesized through various methods, notably the reaction of 2,4-dihydroxyacetophenone with methyl vinyl ketone under basic conditions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its mechanism involves the donation of electrons from hydroxyl groups to neutralize free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit inflammatory mediators such as nitric oxide and prostaglandins. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has been found to induce apoptosis in various cancer cell lines and inhibit cell proliferation. The compound's ability to modulate signaling pathways related to cancer cell survival is of particular interest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : Electron donation by hydroxyl groups neutralizes free radicals.

- Anti-inflammatory Pathway : Inhibition of cyclooxygenase enzymes reduces the synthesis of pro-inflammatory mediators.

- Cancer Cell Apoptosis : Modulation of the Bcl-2 family of proteins and activation of caspases lead to programmed cell death .

Study on Anticancer Activity

A study published in Pharmacology Research demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers when treated with the compound .

Anti-inflammatory Effects in Animal Models

In a rat model of inflammation, administration of this compound significantly reduced paw edema compared to control groups. The study concluded that the anti-inflammatory effects could be attributed to the suppression of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,6-Dimethyl-3,4-dihydro-2H-benzopyran | Contains methyl groups at positions 5 and 6 | Antioxidant, anticancer |

| 3,4-Dihydro-2H-benzopyran | Lacks methyl substitutions | Lower stability and reactivity |

| 6-Methylcoumarin | Different substitution pattern | Antibacterial properties |

Conclusion and Future Directions

The biological activities of 5,6-dimethyl-3,4-dihydro-2H-benzopyran-4-one highlight its potential as a therapeutic agent in various fields including oncology and inflammation management. Continued research is necessary to fully elucidate its mechanisms and optimize its application in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Clinical trials to assess efficacy and safety.

- Exploration of synthetic analogs for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one?

- Answer : The compound consists of a benzopyranone core (a fused benzene and oxygen-containing pyran ring) with a ketone group at position 4. The "3,4-dihydro" designation indicates a partially saturated pyran ring, while "5,6-dimethyl" refers to methyl substituents at positions 5 and 6 on the benzene ring. IUPAC nomenclature prioritizes numbering to minimize substituent positions. Structural analogs in the evidence (e.g., 5,7-dihydroxy-substituted derivatives) highlight the importance of substituent placement on reactivity and spectroscopic profiles .

Q. What safety precautions are recommended when handling this compound?

- Answer : Based on GHS classifications for structurally similar benzopyranones:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant Category 2/2A) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (respiratory irritant, Category 3) .

- Emergency measures : For spills, avoid dust generation; use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic methods are suitable for characterizing this compound?

- Answer :

- 1H NMR : To confirm substituent positions and dihydro-pyran ring saturation (e.g., coupling constants for adjacent protons) .

- LCMS : For molecular weight verification (expected m/z ~218 for C₁₂H₁₄O₂) and purity assessment (≥95% by HPLC) .

- IR spectroscopy : To identify ketone (C=O stretch ~1650–1700 cm⁻¹) and methyl group vibrations .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Answer :

- Route selection : Adapt methods for analogous dihydro-benzopyranones, such as acid-catalyzed cyclization of substituted chalcones or Claisen-Schmidt condensations .

- Optimization : Vary catalysts (e.g., HCl vs. H₂SO₄), solvent polarity (e.g., ethanol vs. DMF), and temperature (80–120°C) to maximize yield.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product from byproducts like unreacted diketones .

Q. What challenges arise in analyzing the compound’s stability under experimental conditions?

- Answer :

- Thermal stability : Monitor decomposition via TGA/DSC; evidence for analogs shows sensitivity above 150°C .

- Photostability : Store in amber vials at 4°C to prevent photodegradation (common for aromatic ketones) .

- Hydrolytic stability : Test pH-dependent degradation (e.g., 1–14) using accelerated stability protocols (40°C/75% RH for 4 weeks) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

- Answer :

- Standardize assays : Use positive controls (e.g., genistein for kinase inhibition) and replicate experiments across labs to minimize variability .

- Address matrix effects : Pre-treat cell lysates to remove interfering compounds (e.g., organic degradation products in long-term assays) .

- Validate via orthogonal methods : Combine enzymatic assays with computational docking studies to confirm binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.